![molecular formula C16H20N2O3 B274382 3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, such as the induction of oxidative stress and the modulation of cytokine production. DMF has also been shown to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments, such as its high solubility in water and organic solvents, and its stability under various conditions. However, DMF has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the study of DMF, such as the development of novel DMF-based materials with unique properties, the investigation of the potential use of DMF in the treatment of various diseases, and the optimization of the synthesis method to improve the yield and purity of DMF. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF has been extensively studied for its anti-inflammatory and immunomodulatory properties, insecticidal properties, and potential use in the synthesis of novel materials. The mechanism of action of DMF involves the activation of the Nrf2 pathway and the inhibition of NF-κB activation. DMF has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMF, and further studies are needed to fully understand its potential applications and side effects.
Synthesemethoden
The synthesis of DMF involves the reaction between 2-furoic acid and N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with 4-chloromethylbenzoic acid to yield DMF. This synthesis method has been optimized to improve the yield and purity of DMF.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
In agriculture, DMF has been shown to have insecticidal properties, making it a potential candidate for the development of eco-friendly pesticides. DMF has also been studied for its potential use in the synthesis of novel materials such as polymers and liquid crystals.
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
3-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)9-8-17-11-14-6-7-15(21-14)12-4-3-5-13(10-12)16(19)20/h3-7,10,17H,8-9,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RSBPOSHFIASSSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Kanonische SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



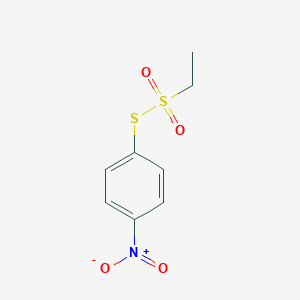
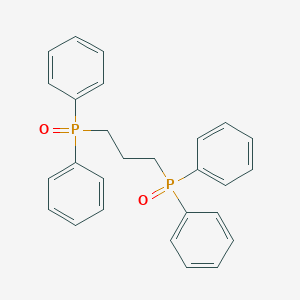
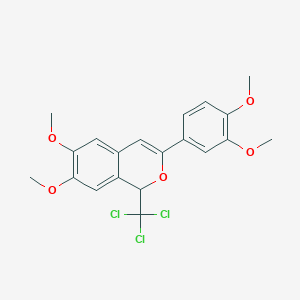
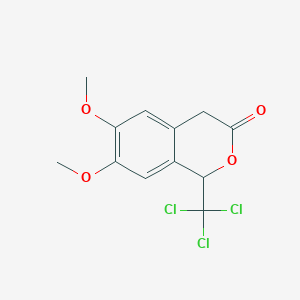
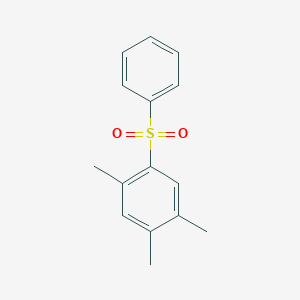
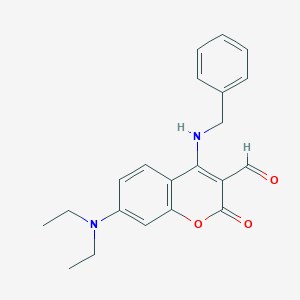
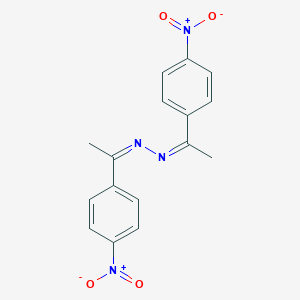
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

